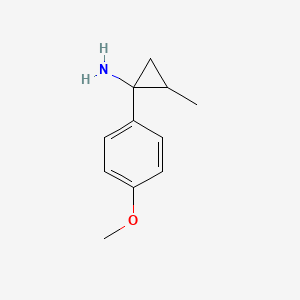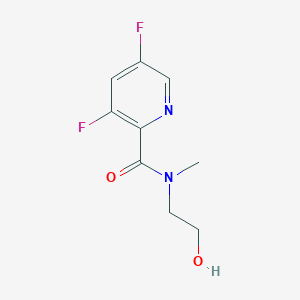
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with difluoro groups and a carboxamide functional group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoropyridine and 2-hydroxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The temperature is maintained at around 0-5°C to ensure the stability of the reactants.
Formation of Intermediate: The initial reaction between 3,5-difluoropyridine and 2-hydroxyethylamine forms an intermediate compound.
Final Product: The intermediate is then treated with methyl isocyanate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process may include:
Batch Processing: Large quantities of starting materials are mixed and reacted in batch reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3,5-difluoro-N-(2-oxoethyl)-N-methylpyridine-2-carboxamide.
Reduction: Formation of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-difluoro-N-(2-hydroxyethyl)-N-(2-methoxyethyl)benzamide: Similar structure but with a benzamide group.
3,5-difluoro-N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzenesulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and the presence of a pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
919788-68-4 |
|---|---|
Molekularformel |
C9H10F2N2O2 |
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2-3-14)9(15)8-7(11)4-6(10)5-12-8/h4-5,14H,2-3H2,1H3 |
InChI-Schlüssel |
LQAASEGGOQKJJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)C1=C(C=C(C=N1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)phosphane](/img/structure/B12634617.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
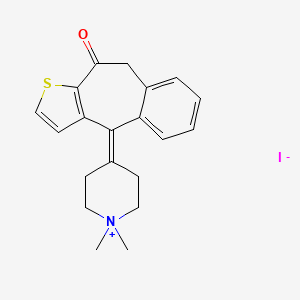
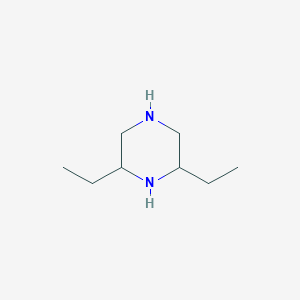
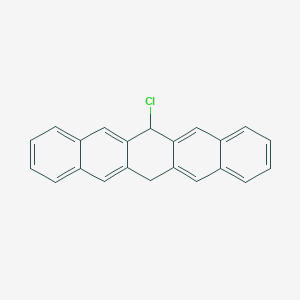
![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)
